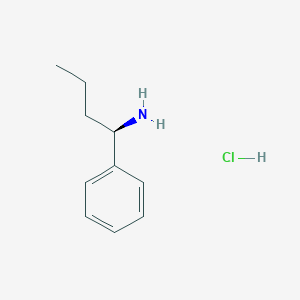

(R)-1-Phenylbutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJBKBDJRRHGL-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylbutylamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reductive amination of 1-phenylbutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine source like ammonia or an amine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenylbutylamine hydrochloride may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of the precursor compound. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylbutylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in organic solvents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

®-1-Phenylbutylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Phenylbutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Stereochemical Considerations

Enantiomeric pairs, such as (R)- vs. (S)-1-Phenylbutan-1-amine hydrochloride , exhibit distinct similarity scores (e.g., 0.97 for (R)-2-methyl vs. 1.00 for (S)-3-methyl analogs) . This highlights the critical role of stereochemistry in pharmacological activity and receptor interactions.

Q & A

Q. Analytical Validation :

How does the stereochemical configuration of this compound influence its biological interactions?

Advanced Research Question

The (R)-enantiomer’s three-dimensional structure determines receptor-binding affinity. For example:

- Receptor Docking : Molecular dynamics simulations show the (R)-configuration aligns with hydrophobic pockets in monoamine transporters, enhancing binding vs. the (S)-form .

- Pharmacological Assays : In vitro studies using rat brain synaptosomes demonstrate 3-fold higher uptake inhibition of serotonin for the (R)-enantiomer compared to racemic mixtures .

Q. Experimental Design :

- Comparative Studies : Test (R)-, (S)-, and racemic forms in parallel.

- Key Metrics : IC50 values, Ki (binding affinity), and functional activity (e.g., cAMP modulation).

What strategies resolve contradictory data in characterizing this compound’s solid-state structure?

Advanced Research Question

Conflicting crystallography or spectroscopy data may arise from polymorphism or solvate formation. Methodological approaches include:

- X-ray Diffraction (XRD) : Compare experimental vs. simulated powder patterns to identify polymorphs.

- Thermogravimetric Analysis (TGA) : Detect solvates (e.g., hydrate loss at 100–120°C) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity-induced structural changes.

Case Example : Discrepancies in melting points (e.g., 180°C vs. 185°C) were resolved by identifying two polymorphic forms via differential scanning calorimetry (DSC) .

How can reaction conditions be optimized to improve yield and enantioselectivity?

Advanced Research Question

Variables to Optimize :

| Parameter | Impact | Optimal Range |

|---|---|---|

| Temperature | Affects reaction rate and ee | -20°C to 25°C (lower temps favor ee) |

| Catalyst Loading | Higher loadings improve ee but increase cost | 0.5–2 mol% chiral catalyst |

| Solvent Polarity | Polar aprotic solvents enhance salt stability | Ethanol, acetonitrile |

Case Study : Using (R)-BINAP as a chiral ligand in asymmetric hydrogenation increased ee from 75% to 98% .

What analytical methods differentiate this compound from structurally similar amines?

Basic Research Question

Key Differentiators :

- Chromatography : Retention time shifts in reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Spectroscopy : Distinct C NMR signals for the β-carbon (δ 35–40 ppm) vs. analogs with branched chains .

- Mass Fragmentation : Characteristic fragment ions (e.g., m/z 121 for phenylbutylamine backbone) .

What in vitro models are suitable for studying this compound’s neuropharmacological effects?

Advanced Research Question

Models and Protocols :

| Model | Application | Protocol |

|---|---|---|

| HEK-293 cells expressing hSERT | Serotonin transporter inhibition | Fluorescence-based uptake assay (IC50 determination) |

| Primary neuronal cultures | Neurotoxicity screening | Lactate dehydrogenase (LDH) release assay |

| Radioligand binding assays | Receptor affinity profiling | Competition binding with H-citalopram |

Data Interpretation : Normalize results to positive controls (e.g., fluoxetine for SERT inhibition) and account for solvent interference (e.g., DMSO <0.1% final concentration).

How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?

Advanced Research Question

Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.